trans-Methyl 2-hydroxycyclohexanecarboxylate
Overview
Description
Trans-Methyl 2-hydroxycyclohexanecarboxylate is an organic compound that belongs to the category of Aliphatic Cyclic Hydrocarbons . It has a molecular weight of 158.20 and a molecular formula of C8H14O3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Physical And Chemical Properties Analysis
This compound has a molecular weight of 158.20 and a molecular formula of C8H14O3 . It is stored in a dry room at room temperature . The boiling point is not specified .Scientific Research Applications
Conformational Analysis
Research on similar compounds to trans-Methyl 2-hydroxycyclohexanecarboxylate, like methyl 1-hydroxy-3-methylcyclohexanecarboxylates, has focused on understanding their conformations. Batuev et al. (1959) investigated the conformations of cis and trans isomers of methyl 1-hydroxy-3-methylcyclohexanecarboxylates using Raman spectrum analysis, revealing insights into isomer structures and conversion dynamics (Batuev et al., 1959).
Synthesis and Stereochemistry
Research into the synthesis and rotations of similar compounds, such as trans-2-Aminocyclohexanecarboxylic Acids, has been conducted. Nohira et al. (1970) explored the preparation of optically active trans-2-aminocyclohexanecarboxylic acids and derivatives, providing a foundation for understanding the synthesis and stereochemical properties of related cyclohexanecarboxylate compounds (Nohira et al., 1970).
Enzymatic Properties
The enzymatic behavior of compounds related to this compound has been studied. Obata et al. (1988) examined 4-Hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohexanicum, providing insights into the enzyme's specificity and its interaction with cyclohexanecarboxylate derivatives (Obata et al., 1988).
Photochemistry
Leong et al. (1973) investigated the photo-induced addition of acetic acid to cyclohexene derivatives. Their work on methyl 3-cyclohexene-1-carboxylate and its derivatives, including methyl trans-4-acetoxycyclohexanecarboxylate, provides valuable information on the photochemical reactions and product formation relevant to cyclohexanecarboxylates (Leong et al., 1973).
Safety and Hazards
Trans-Methyl 2-hydroxycyclohexanecarboxylate is classified as a flammable liquid and vapor, and it is harmful if swallowed . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed . In case of swallowing, a poison center or doctor should be contacted .
properties
IUPAC Name |
methyl (1R,2R)-2-hydroxycyclohexane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJQZEQYGUQTQS-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@H]1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500372 | |
Record name | Methyl (1R,2R)-2-hydroxycyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
936-04-9 | |
Record name | Methyl (1R,2R)-2-hydroxycyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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